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Introduction
CD26, also known as dipeptidyl peptidase IV (DPP4), is a 110 kDa transmembrane

glycoprotein expressed on a variety of cell types, including immune cells. It functions as a

serine exopeptidase, cleaving N-terminal dipeptides from polypeptides with a proline or alanine

in the penultimate position.[1] In the immune system, CD26 plays a crucial role in T-cell

activation, proliferation, and memory responses, making it a molecule of significant interest in

immunology and drug development.[2][3] Flow cytometry is a powerful technique for the

precise quantification and characterization of CD26 expression on different immune cell

subsets. These application notes provide a comprehensive guide to analyzing CD26/DPP4

expression on immune cells using flow cytometry.

CD26 is considered a marker of T-cell activation and is predominantly expressed on CD4+ T

cells.[4] Its expression is upregulated following T-cell stimulation.[5] Functionally, CD26 is

involved in T-cell co-stimulation, independent of the CD28 pathway, and can influence cytokine

production.[1] It also interacts with other key molecules on the T-cell surface, such as

adenosine deaminase (ADA) and CD45, to modulate signaling pathways.[5][6][7]

Expression of CD26 on Immune Cell Subsets
CD26 expression varies among different immune cell populations. The following tables

summarize the typical expression patterns of CD26 on human peripheral blood mononuclear
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cells (PBMCs) from healthy individuals.

Table 1: Percentage of CD26-Positive Cells in Major Lymphocyte Populations

Cell Type Sub-population
Percentage of
CD26+ Cells (Mean
± SD)

References

T Cells CD4+ 70.4% ± 8.6% [6]

CD8+
Variable (CD26high

subset: 1.8% - 22%)

NK Cells CD3-CD56+ Low to moderate [8]

B Cells CD19+

Low on resting cells,

upregulated upon

activation

[1]

Table 2: CD26 Expression on T-Cell Subsets

T-Cell Subset Phenotype
CD26 Expression
Level

References

Naïve T Cells CD45RA+ CCR7+ Low/Negative [9][10]

Central Memory T

Cells
CD45RO+ CCR7+ Low to Intermediate [6]

Effector Memory T

Cells
CD45RO+ CCR7- High [6]

Th1 Cells CXCR3+ High [5][11]

Th17 Cells CCR6+ High [5]

Regulatory T Cells

(Tregs)

CD4+CD25high

FoxP3+
Negative or Low [12][13]

Table 3: CD26 Expression on Virus-Specific CD8+ T Cells
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Virus Specificity
Median Percentage of
CD26+ Cells

References

Influenza 95.5% [14]

Cytomegalovirus (CMV) 10.5% [14]

Epstein-Barr Virus (EBV) 12% - 19% [14]

Human Immunodeficiency

Virus (HIV)
13.2% [14]

Signaling Pathways and Logical Relationships
The function of CD26 in T-cell activation is linked to its interaction with other cell surface

molecules and its intrinsic enzymatic activity. The following diagrams illustrate key pathways

and experimental workflows.

Caption: CD26 signaling pathway in T-cell activation.

Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear
Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque™ density

gradient centrifugation.[2][15][16][17]

Materials:

Human whole blood collected in EDTA or heparin tubes

Phosphate-buffered saline (PBS), sterile

Ficoll-Paque™ PLUS (density 1.077 g/mL)

50 mL conical centrifuge tubes

Sterile serological pipettes
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Centrifuge with a swinging-bucket rotor

Procedure:

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

Carefully layer 15 mL of Ficoll-Paque™ PLUS underneath the diluted blood by placing the

pipette tip at the bottom of the tube. Avoid mixing the layers.

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake turned off.

After centrifugation, four layers will be visible: plasma at the top, a "buffy coat" layer of

PBMCs, the Ficoll-Paque™ layer, and red blood cells/granulocytes at the bottom.

Carefully aspirate the buffy coat layer containing the PBMCs using a sterile pipette and

transfer to a new 50 mL conical tube.

Wash the isolated PBMCs by adding PBS to a final volume of 45-50 mL.

Centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant.

Repeat the wash step (Step 7) one more time.

Resuspend the PBMC pellet in an appropriate buffer (e.g., PBS or flow cytometry staining

buffer) for cell counting and subsequent staining.
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Whole Blood

Dilute 1:1 with PBS

Layer over Ficoll-Paque™

Centrifuge (400g, 30 min, no brake)

Harvest Buffy Coat (PBMCs)

Wash with PBS (300g, 10 min)

Repeat Wash

Resuspend for Counting & Staining

Isolated PBMCs

Click to download full resolution via product page

Caption: Workflow for PBMC isolation.
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Protocol 2: Flow Cytometry Staining for CD26
Expression on T-Cell Subsets
This protocol provides a method for multi-color flow cytometric analysis of CD26 expression on

various T-cell subsets within a PBMC sample.

Materials:

Isolated PBMCs

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

Fc receptor blocking reagent (e.g., Human TruStain FcX™)

Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)

Viability dye (e.g., 7-AAD or a fixable viability dye)

Flow cytometry tubes

Flow cytometer

Table 4: Suggested Antibody Panel for T-Cell Subset Analysis
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Marker Fluorochrome Clone Purpose

CD3 APC-H7 SK7 Pan T-cell marker

CD4 PerCP-Cy5.5 SK3 Helper T-cell marker

CD8 Alexa Fluor 700 RPA-T8
Cytotoxic T-cell

marker

CD26 PE M-A261 Target of interest

CD45RA FITC HI100 Naïve T-cell marker

CCR7 PE-Cy7 G043H7
Naïve and central

memory T-cell marker

CD25 APC M-A251
Regulatory T-cell and

activation marker

FoxP3 Alexa Fluor 647 259D/C7

Regulatory T-cell

transcription factor

(intracellular)

Staining Procedure (Surface Staining):

Adjust the PBMC concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.

Add 100 µL of the cell suspension (1 x 10^6 cells) to each flow cytometry tube.

(Optional but recommended) Add Fc receptor blocking reagent according to the

manufacturer's instructions and incubate for 10 minutes at room temperature.

Add the pre-titrated amounts of fluorochrome-conjugated antibodies for surface markers

(CD3, CD4, CD8, CD26, CD45RA, CCR7, CD25) to the appropriate tubes.

Vortex gently and incubate for 30 minutes at 4°C in the dark.

Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g

for 5 minutes.

Discard the supernatant.
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If performing intracellular staining for FoxP3, proceed to the intracellular staining protocol.

Otherwise, resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.

Add a viability dye according to the manufacturer's instructions just before analysis.

Acquire the samples on a flow cytometer.

Intracellular Staining for FoxP3 (if desired):

After surface staining and washing (Step 7 above), resuspend the cell pellet in a

fixation/permeabilization buffer (e.g., FoxP3/Transcription Factor Staining Buffer Set)

according to the manufacturer's protocol.

Incubate for the recommended time at room temperature in the dark.

Wash the cells with permeabilization buffer.

Add the anti-FoxP3 antibody and incubate for 30 minutes at room temperature in the dark.

Wash the cells with permeabilization buffer.

Resuspend the cells in Flow Cytometry Staining Buffer for analysis.

Data Analysis and Gating Strategy
A sequential gating strategy should be employed to identify the cell populations of interest.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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